molecular formula C20H28N2O2 B4256387 1-cyclobutyl-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine

1-cyclobutyl-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine

Katalognummer B4256387
Molekulargewicht: 328.4 g/mol
InChI-Schlüssel: NMBRMXDYBZKWQT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-cyclobutyl-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating brain activity. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, leading to a variety of physiological and biochemical effects.

Wirkmechanismus

1-cyclobutyl-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine works by inhibiting GABA-AT, the enzyme responsible for the breakdown of GABA in the brain. By blocking this enzyme, 1-cyclobutyl-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine increases the levels of GABA in the brain, leading to increased inhibition of neuronal activity and reduced excitability. This mechanism of action is similar to that of other GABAergic drugs, such as benzodiazepines and barbiturates.
Biochemical and Physiological Effects
The increased levels of GABA in the brain resulting from 1-cyclobutyl-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine administration have a variety of biochemical and physiological effects. GABA is the primary inhibitory neurotransmitter in the brain, and its increased levels lead to increased inhibition of neuronal activity and reduced excitability. This can result in a reduction in seizure activity, anxiety, and drug-seeking behavior, as well as other physiological effects such as sedation and muscle relaxation.

Vorteile Und Einschränkungen Für Laborexperimente

1-cyclobutyl-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine has several advantages for use in laboratory experiments. It is highly selective for GABA-AT and does not interact with other neurotransmitter systems, making it a useful tool for studying the role of GABA in various physiological and pathological conditions. Its potency and selectivity also make it a useful drug candidate for the treatment of neurological and psychiatric disorders.
However, there are also limitations to the use of 1-cyclobutyl-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine in laboratory experiments. Its effects on GABA levels in the brain can be complex and difficult to interpret, and its long-term effects on brain function and behavior are not well understood. Additionally, its potential for off-target effects on other enzymes and neurotransmitter systems should be carefully considered when designing experiments.

Zukünftige Richtungen

There are several potential future directions for research on 1-cyclobutyl-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine and its therapeutic applications. One area of ongoing research is the development of 1-cyclobutyl-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine analogs with improved pharmacokinetic properties and reduced potential for off-target effects. Another area of interest is the use of 1-cyclobutyl-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine as a tool for studying the role of GABA in various neurological and psychiatric disorders, including epilepsy, anxiety, and addiction. Finally, there is ongoing research into the long-term effects of 1-cyclobutyl-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine on brain function and behavior, which may have implications for its use as a therapeutic agent.

Wissenschaftliche Forschungsanwendungen

1-cyclobutyl-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, anxiety, and addiction. In preclinical studies, 1-cyclobutyl-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine has been shown to increase GABA levels in the brain and reduce seizure activity in animal models of epilepsy. It has also been shown to reduce anxiety-like behavior in rodents and attenuate drug-seeking behavior in models of addiction.

Eigenschaften

IUPAC Name

[4-(1-cyclobutylpiperidin-4-yl)oxyphenyl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O2/c23-20(22-12-1-2-13-22)16-6-8-18(9-7-16)24-19-10-14-21(15-11-19)17-4-3-5-17/h6-9,17,19H,1-5,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMBRMXDYBZKWQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=C(C=C2)OC3CCN(CC3)C4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-cyclobutyl-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine
Reactant of Route 2
Reactant of Route 2
1-cyclobutyl-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine
Reactant of Route 3
Reactant of Route 3
1-cyclobutyl-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine
Reactant of Route 4
Reactant of Route 4
1-cyclobutyl-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-cyclobutyl-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine
Reactant of Route 6
Reactant of Route 6
1-cyclobutyl-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.